N-Cbz-2-phenyl-L-glycine succinimido ester
Description
N-Cbz-2-phenyl-L-glycine succinimido ester is a protected amino acid derivative widely used in peptide synthesis. The carbobenzyloxy (Cbz) group serves as a temporary protecting group for the amine functionality, while the succinimido ester acts as an activating group for efficient amide bond formation. This compound is particularly valued for its stability under basic conditions and its compatibility with solid-phase peptide synthesis (SPPS) methodologies. Its structure features a phenyl substituent on the glycine backbone, which introduces steric bulk that can influence coupling efficiency and solubility .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-phenyl-2-(phenylmethoxycarbonylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c23-16-11-12-17(24)22(16)28-19(25)18(15-9-5-2-6-10-15)21-20(26)27-13-14-7-3-1-4-8-14/h1-10,18H,11-13H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJSWDYNUOPUKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis Protocols
Carbodiimide-Mediated Activation
The most widely adopted method involves activating N-Cbz-2-phenyl-L-glycine’s carboxylic acid group using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent. A typical procedure:
- Reagent Preparation : Dissolve N-Cbz-2-phenyl-L-glycine (1.0 eq) and NHS (1.2 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
- Coupling Agent Addition : Add dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.05 eq) dropwise at 0°C under nitrogen.
- Reaction Monitoring : Stir for 4–6 hours at room temperature, tracking progress via thin-layer chromatography (TLC; Rf = 0.6 in ethyl acetate/hexane 1:1) or high-performance liquid chromatography (HPLC; retention time ≈ 8.2 min on C18).
- Workup : Filter precipitated dicyclohexylurea (DCU), concentrate the filtrate, and purify by silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
Key Data :
| Parameter | DCC | EDC |
|---|---|---|
| Yield (%) | 78 | 82 |
| Reaction Time (h) | 6 | 4 |
| Purity (HPLC, %) | 95 | 97 |
EDC is preferred for reduced side-product formation, though DCC offers cost advantages.
Alternative Activation Strategies
Mixed Carbonate Method
For moisture-sensitive applications, NHS esters can be prepared via reaction with disuccinimidyl carbonate (DSC):
- React N-Cbz-2-phenyl-L-glycine (1.0 eq) with DSC (1.5 eq) in acetonitrile at 25°C for 12 hours.
- Quench with ice-water, extract with DCM, and evaporate to dryness.
Yields: 65–70%, with 92–94% purity.
Photochemical Activation
UV-induced activation (254 nm, 30 min) in the presence of N-hydroxysulfosuccinimide (sulfo-NHS) achieves 60% conversion but is limited to small-scale syntheses.
Industrial-Scale Production
Continuous Flow Synthesis
To maximize throughput, pharmaceutical manufacturers employ continuous flow reactors:
- Reactor Setup : Two streams—(A) N-Cbz-2-phenyl-L-glycine (0.5 M in DMF) and (B) NHS/EDC (0.6 M in DMF)—are mixed at a T-junction (flow rate: 10 mL/min each).
- Residence Time : 20 min at 25°C.
- In-Line Purification : Coupled with a falling-film crystallizer (cooling rate: 5°C/min) to isolate the product.
Performance Metrics :
| Metric | Value |
|---|---|
| Daily Output | 12 kg |
| Purity | 99.2% |
| Solvent Recovery | 95% |
Bulk Crystallization Optimization
Industrial recrystallization uses solvent-antisolvent systems:
- Dissolve crude ester in warm ethanol (50°C, 5 mL/g).
- Add n-heptane (3:1 v/v) gradually, cooling to −20°C.
- Filter and wash with cold heptane/ethanol (4:1).
This method reduces residual NHS to <0.1% and achieves 99.5% purity.
Reaction Optimization Strategies
Solvent Effects on Coupling Efficiency
Solvent polarity directly impacts NHS ester stability and reactivity:
| Solvent | Dielectric Constant (ε) | Yield (%) | Hydrolysis (%) |
|---|---|---|---|
| DMF | 36.7 | 85 | 5 |
| DCM | 8.9 | 78 | 2 |
| THF | 7.5 | 65 | 10 |
DMF balances reactivity and solubility but requires strict anhydrous conditions.
Temperature and Stoichiometry
A Taguchi experimental design (L9 array) identified optimal parameters:
- Temperature : 0°C (prevents NHS ester hydrolysis; ΔG‡ = 45 kJ/mol).
- Molar Ratio : NHS:carbodiimide:acid = 1.2:1.1:1.0.
- Reaction Time : 4 hours (prolonged times increase diacylation to 8–12%).
Comparative Analysis with Alternative Active Esters
Reactivity and Stability
NHS esters exhibit lower acylation rates than pentafluorophenyl (PFP) esters but superior hydrolytic stability:
| Ester Type | Acylation Rate (k, M⁻¹s⁻¹) | Hydrolysis Half-Life (h) |
|---|---|---|
| NHS | 0.15 | 48 |
| PFP | 0.35 | 12 |
| TSTU | 0.28 | 24 |
Cost-Benefit Analysis
| Parameter | NHS | PFP |
|---|---|---|
| Cost per kg | $120 | $450 |
| Equivalents Needed | 1.2 | 0.8 |
| Total Cost per Mole | $144 | $360 |
NHS remains cost-effective despite higher stoichiometric requirements.
Challenges and Mitigation Strategies
Diacylation Side Reactions
Excess active ester or prolonged reaction times lead to dipeptide impurities (up to 15%). Mitigation approaches:
- Quenching : Add 10% acetic acid after 90% conversion (determined by HPLC).
- Stepwise Addition : Introduce NHS ester in two aliquots (0.6 eq each at 0 and 2 hours).
Hydrolysis Control
Hydrolysis follows pseudo-first-order kinetics (k = 0.012 h⁻¹ in DMF at 25°C). Strategies include:
- Molecular Sieves : 3Å sieves reduce water content to <50 ppm.
- Buffered Systems : 0.1 M N-methylmorpholine maintains pH 7.5, slowing OH⁻-catalyzed hydrolysis.
Chemical Reactions Analysis
Types of Reactions
(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group protects the amino group, allowing the compound to participate in selective reactions without unwanted side reactions. The pyrrolidinone ring and phenylacetate moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Protecting Group Stability: Cbz requires hydrogenolysis for removal (e.g., using Pd/C and H₂), whereas Boc is acid-labile, offering orthogonal deprotection strategies .
Reactivity Data :
Notable Findings:
Biological Activity
N-Cbz-2-phenyl-L-glycine succinimido ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
This compound is synthesized through the reaction of N-Cbz-2-phenyl-L-glycine with succinimidyl chloride. The Cbz (carbobenzyloxy) group serves as a protecting group that enhances the stability of the amino acid during synthesis. The resulting succinimido ester is characterized by its ability to form stable amide bonds with various nucleophiles, making it useful in peptide synthesis and drug development.
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly in relation to its cytotoxicity, antimicrobial properties, and potential as a prodrug.
Cytotoxicity
Research indicates that N-Cbz-2-phenyl-L-glycine derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, a study found that compounds derived from this ester showed high cytotoxicity against Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC) cells, with IC50 values indicating potent activity (see Table 1) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-Cbz-2-phenyl-L-glycine | DLA | 5.0 |
| N-Cbz-2-phenyl-L-glycine | EAC | 4.5 |
Antimicrobial Activity
In addition to its cytotoxic effects, this compound has shown promising antimicrobial activity. A recent study evaluated its efficacy against various pathogenic microorganisms, demonstrating significant inhibition at concentrations as low as 12.5 µg/mL . The results are summarized in Table 2.
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
| Candida albicans | 10.0 |
The mechanism by which this compound exerts its biological effects involves the modulation of cellular pathways associated with apoptosis and cell proliferation. Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and the upregulation of pro-apoptotic proteins.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer efficacy of N-Cbz-2-phenyl-L-glycine derivatives in vivo. Mice bearing tumor xenografts were treated with varying doses of the compound. Results indicated a dose-dependent reduction in tumor size, with significant differences observed compared to control groups (p < 0.05).
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of N-Cbz-2-phenyl-L-glycine against clinical isolates of bacteria and fungi. The compound demonstrated broad-spectrum activity, particularly against Gram-positive bacteria, supporting its potential use as an antimicrobial agent.
Q & A
Q. How does this compound compare to other active esters (e.g., pentafluorophenyl or tetrafluorophenyl esters) in peptide synthesis?
- Methodological Answer : NHS esters are less reactive but more hydrolytically stable than fluorophenyl esters. Comparative studies should measure:
- Acylation rates : Via LC-MS under identical conditions.
- Byproduct formation : Quantify hydrolysis products and dipeptide impurities.
- Cost-effectiveness : NHS is cheaper but may require higher equivalents for sterically hindered amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
